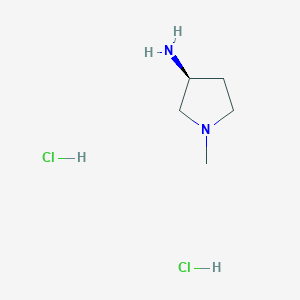

(S)-1-Methylpyrrolidin-3-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENRFVAAKFKIM-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874348-06-8 | |

| Record name | (3S)-1-methylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-1-Methylpyrrolidin-3-amine Dihydrochloride: A Chiral Building Block for Drug Discovery

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in modern drug discovery. Its prevalence in over 20 FDA-approved drugs underscores its importance. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in developing successful therapeutics. This structural complexity can lead to improved pharmacological properties, such as enhanced solubility and better binding affinity to biological targets.

This guide focuses on a specific and valuable derivative: (S)-1-Methylpyrrolidin-3-amine dihydrochloride . The introduction of a chiral center at the 3-position and a methyl group on the nitrogen atom creates a versatile building block that has been incorporated into a variety of biologically active molecules. The stereochemistry of the amine is often crucial for the desired pharmacological effect, making the enantiomerically pure (S)-form a critical starting material for the synthesis of targeted therapeutics. This document will provide an in-depth overview of its chemical identity, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in synthesis and formulation.

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) number for 1-methylpyrrolidin-3-amine dihydrochloride is 1209287-84-2 .[1][2][3][4][5][6] While this CAS number is often assigned to the racemic mixture, it is also frequently used to identify the (S)-enantiomer, as indicated by synonyms such as "(3S)-1-Methyl-3-pyrrolidinamine 2HCl".[1] For the corresponding free base, (S)-1-Methylpyrrolidin-3-amine, the CAS number is 214357-95-6 .[7][8]

Molecular Formula: C₅H₁₄Cl₂N₂

Molecular Weight: 173.08 g/mol [1]

Structure:

Structure of this compound

Physicochemical Data

Detailed experimental data for the melting point and solubility of this compound are not consistently reported across public sources. However, as a dihydrochloride salt of a small amine, it is expected to be a crystalline solid with good solubility in water and polar organic solvents like methanol and ethanol. The free base, 1-methylpyrrolidin-3-amine, is a liquid at room temperature.[9]

| Property | Value (for the free base) | Reference |

| Boiling Point | 140 °C (at 742 Torr) | [9][10] |

| Density | 0.933 ± 0.06 g/cm³ (Predicted) | [9][10] |

| pKa | 9.82 ± 0.40 (Predicted) | [9][10] |

Synthesis of this compound

The stereoselective synthesis of chiral pyrrolidines is a well-established field in organic chemistry, with several robust strategies available. The synthesis of the (S)-enantiomer of 1-methylpyrrolidin-3-amine typically starts from a chiral precursor to ensure the desired stereochemistry.

Synthetic Strategy Overview

A common and efficient approach to chiral 3-aminopyrrolidines involves the use of readily available chiral starting materials such as amino acids. L-aspartic acid and trans-4-hydroxy-L-proline are excellent starting points for the synthesis of (S)-3-aminopyrrolidine derivatives.[11][12] The general synthetic workflow involves the formation of the pyrrolidine ring, introduction of the amino group with the correct stereochemistry (often through an S(_N)2 reaction that inverts the stereocenter of a chiral alcohol precursor), and finally, N-methylation.

General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is a representative, multi-step synthesis adapted from established methods for preparing chiral 3-aminopyrrolidines and their derivatives.[11][13][14]

Step 1: N-Boc protection of (R)-3-hydroxypyrrolidine

-

To a solution of (R)-3-hydroxypyrrolidine hydrochloride in methanol, add potassium carbonate and stir the suspension under an inert atmosphere (e.g., argon).

-

Cool the mixture to 0-5 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure, and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Step 2: Mesylation of the hydroxyl group

-

Dissolve the N-Boc protected alcohol from the previous step in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give tert-butyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 3: Azide substitution with inversion of configuration

-

Dissolve the mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the mixture (e.g., to 70-80 °C).

-

Monitor the reaction by TLC until the mesylate is consumed.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.

Step 4: Reduction of the azide to the primary amine

-

Dissolve the azide in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

Step 5: N-methylation of the pyrrolidine nitrogen

Note: N-methylation of the primary amine could also occur. A more controlled approach would involve reductive amination after deprotection of the Boc group, or protection of the primary amine before methylation. A more direct, albeit potentially less selective, approach is reductive amination of the unprotected di-amine. A more controlled synthesis would protect the exocyclic amine before N-methylation of the pyrrolidine. However, for the purpose of this illustrative protocol, a direct reductive amination is described.

-

Dissolve the product from Step 4 in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

Step 6: Deprotection and salt formation

-

Dissolve the crude product from the previous step in a suitable solvent such as diethyl ether or methanol.

-

Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in ether or isopropanol.

-

Stir the mixture, and the dihydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex set of multiplets for the pyrrolidine ring protons. The N-methyl group would appear as a singlet, likely shifted downfield due to the quaternization of the nitrogen in the acidic medium. The protons on the carbon bearing the amino group (C3) and the adjacent methylene groups (C2 and C4) will be diastereotopic and will likely show complex splitting patterns. The NH₃⁺ protons may appear as a broad singlet.

-

¹³C NMR: The spectrum should show five distinct carbon signals corresponding to the N-methyl group, and the four carbons of the pyrrolidine ring. The chemical shifts will be influenced by the presence of the two nitrogen atoms and the formation of the dihydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (S)-1-Methylpyrrolidin-3-amine, the free base, the expected molecular ion [M]⁺ would have an m/z of 100.16. Under electron ionization (EI), a common fragmentation pathway for pyrrolidines is the formation of an iminium ion.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. A validated chiral HPLC method is crucial for quality control.

Method Development Strategy:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose phenylcarbamates, are often effective for separating chiral amines.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used, as the compound lacks a strong chromophore.

-

Derivatization (Optional): To enhance detection sensitivity and potentially improve separation, pre-column derivatization with a UV-active or fluorescent tag can be employed.

Workflow for Chiral HPLC Method Development and Analysis.

Applications in Drug Development

The (S)-1-methylpyrrolidin-3-amine moiety is an important pharmacophore found in a range of biologically active compounds. Its structural features can contribute to potent and selective interactions with various biological targets.

-

Enzyme Inhibitors: The chiral amine can serve as a key binding element in the active site of enzymes.

-

Receptor Ligands: The defined stereochemistry is often critical for selective binding to G-protein coupled receptors (GPCRs) and ion channels.

-

Antimicrobial and Antiviral Agents: The pyrrolidine scaffold is present in numerous antimicrobial and antiviral drugs.

The ability to introduce this chiral building block allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is expected to be harmful if swallowed and may cause skin and eye irritation.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry place. The dihydrochloride salt is likely hygroscopic and should be protected from moisture.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecular targets in drug discovery. Its defined stereochemistry and functional handles make it an attractive starting material for creating novel therapeutics. A thorough understanding of its synthesis, analytical characterization, and handling is essential for its successful application in research and development. This guide provides a comprehensive foundation for scientists working with this important chemical entity.

References

- Benchchem. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)

- C/D/N Isotopes, Inc. (2015).

- BLD Pharm. (n.d.). 1-methylpyrrolidin-3-amine dihydrochloride.

- Chemicalbook. (2025). (S)

- ChemBK. (2024). 1-Methylpyrrolidin-3-amine.

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- AA Blocks. (n.d.). 1209287-84-2 | MFCD13195986 | 1-Methylpyrrolidin-3-amine dihydrochloride.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2019).

- Vega-Peñaloza, A., et al. (2013). Stereoselective Synthesis of Chiral Pyrrolidine Derivatives of (+)-α-Pinene Containing a β-Amino Acid Moiety. Synthesis, 45, 2458–2468.

- Li, J. J., et al. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH Public Access.

- ChemSrc. (n.d.). 1-methylpyrrolidin-3-amine dihydrochloride - 97%.

- Zhang, Y., et al. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.

- AiFChem. (n.d.). 1209287-84-2 | 1-Methylpyrrolidin-3-amine dihydrochloride.

- Combi-Blocks. (n.d.). Safety Data Sheet - 1-Methylpyrrolidin-3-amine dihydrochloride.

- Chemsrc.com. (2025). 1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- Laohapaisan, A., Roy, A., & Nagib, D. A. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.

- Benchchem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5.

- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.

- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.

- MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine.

- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) MS spectrum.

- ChemicalBook. (n.d.). 1-METHYLPYRROLIDIN-3-AMINE CAS#: 13220-27-4.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubChem. (n.d.). 1-Methylpyrrolidine | C5H11N | CID 8454.

- Chemcd. (n.d.). 1-methylpyrrolidin-3-amine ,214357-95-6.

- Synblock. (n.d.). CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI. (2021). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.

- Google Patents. (n.d.).

- YAKHAK HOEJI. (2021).

- NIST. (n.d.). Pyrrolidine, 1-methyl-.

- Amerigo Scientific. (n.d.). [(1-Methylpyrrolidin-3-yl)methyl]amine dihydrochloride.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum.

- PubChem. (n.d.). 3-Aminopyrrolidine | C4H10N2 | CID 164401.

- Santa Cruz Biotechnology. (n.d.). 1-Methylpyrrolidin-3-amine | CAS 13220-27-4.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- MDPI. (n.d.).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aablocks.com [aablocks.com]

- 3. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 4. 1209287-84-2 | 1-Methylpyrrolidin-3-amine dihydrochloride - AiFChem [aifchem.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. (S)-1-METHYLPYRROLIDIN-3-AMINE ,214357-95-6 _Chemical Cloud Database [chemcd.com]

- 8. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 9. chembk.com [chembk.com]

- 10. 1-METHYLPYRROLIDIN-3-AMINE CAS#: 13220-27-4 [amp.chemicalbook.com]

- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

(S)-1-Methylpyrrolidin-3-amine dihydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in numerous natural alkaloids and synthetic pharmaceuticals.[1] As a chiral building block, the stereochemical integrity of the (S)-enantiomer at the C3 position is paramount, often dictating the pharmacological potency and selectivity of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the core physical and chemical properties of its dihydrochloride salt form, offering insights for researchers and drug development professionals engaged in its handling, characterization, and application in synthesis.

The conversion of the parent amine, (S)-1-Methylpyrrolidin-3-amine, into a dihydrochloride salt is a deliberate and common strategy in pharmaceutical development. This salt formation protonates the two basic nitrogen atoms (the secondary amine in the ring and the primary exocyclic amine), which typically enhances the compound's crystallinity, thermal stability, and, most critically, its solubility in aqueous media. These attributes are highly advantageous for consistent handling, purification, and formulation.

Core Physicochemical Properties

The properties of this compound are summarized below. It is crucial to distinguish these from the properties of the free base, which exists as a liquid at room temperature.

| Property | Value | Source(s) |

| CAS Number | 1209287-84-2 | [2][3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [2][3] |

| Molecular Weight | 173.08 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid (typical) | Inferred from salt form |

| Melting Point | Data not consistently available | [2][3][4] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Solubility | Soluble in water | [5] |

| Storage | Room temperature, under inert atmosphere | [2][6] |

Note: While the CAS number 1209287-84-2 is listed for the dihydrochloride salt, the specific (S)-enantiomer hydrochloride salt has a CAS number of 852874-61-4.[4] Researchers should verify the specific material they are using.

Detailed Analysis of Physical Properties

Molecular Structure and Salt Formation

The molecular structure consists of a five-membered saturated nitrogen heterocycle (a pyrrolidine ring) substituted at the 1-position with a methyl group and at the 3-position with an amino group. The "(S)" designation refers to the stereochemistry at the chiral center, C3. The dihydrochloride salt is formed by the reaction of the dibasic free amine with two equivalents of hydrochloric acid. This protonation of both nitrogen atoms results in a more stable, solid material compared to the free base, (S)-1-Methylpyrrolidin-3-amine (CAS: 214357-95-6), which has a molecular weight of 100.16 g/mol .[7][8]

Thermal Properties

Solubility Profile

The presence of two charged ammonium chloride groups dramatically increases the polarity of the molecule, rendering it soluble in water and other polar protic solvents.[5] This property is fundamental to its use in many synthetic reactions conducted in aqueous or polar media and is essential for biological screening assays. The free base form, by contrast, would be expected to have significantly higher solubility in nonpolar organic solvents.

Experimental Protocol: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a digital melting point apparatus. This is a foundational experiment for verifying the identity and purity of the material.

Objective: To accurately determine the melting range of the compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mettler Toledo MP50, Stuart SMP10)

-

Spatula and watch glass

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine, uniform powder using a mortar and pestle.

-

Rationale: A fine powder ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting point reading.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.

-

Invert the tube and gently tap its sealed bottom on a hard surface to pack the sample tightly into the bottom. Aim for a packed sample height of 2-3 mm.

-

Rationale: A tightly packed, small sample size ensures that the entire sample melts within a narrow temperature range, providing a precise measurement. Overfilling can lead to a broad and inaccurate reading due to thermal gradients within the sample.

-

-

Apparatus Setup and Measurement:

-

Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point. If the melting point is unknown, a rapid preliminary run can be performed to find an approximate range.

-

Set a slow temperature ramp rate of 1-2 °C per minute.

-

Rationale: A slow ramp rate is critical for accuracy. It allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring the observed temperature accurately reflects the temperature at which the sample melts.

-

-

Data Recording and Interpretation:

-

Insert the loaded capillary tube into the apparatus.

-

Observe the sample through the magnified viewing window.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

Rationale: A pure compound will have a sharp melting range (typically < 2 °C). A broad melting range (> 2 °C) often indicates the presence of impurities, which depress and broaden the melting point.

-

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the full physicochemical characterization of a chiral amine salt received in a research or quality control laboratory.

Caption: Workflow for the characterization of a chiral amine salt.

References

- 1-methylpyrrolidin-3-amine dihydrochloride, Google Shopping,

- (S)-1-Methylpyrrolidin-3-amine, Synblock,

- 1-methylpyrrolidin-3-amine dihydrochloride Price, Chemsrc.com,

- (S)-1-Methylpyrrolidin-3-amine, BLDpharm,

- 1-Methylpyrrolidin-3-amine - Physico-chemical Properties, ChemBK,

- (S)

- 1-METHYLPYRROLIDIN-3-AMINE Chemical Properties, ChemicalBook,

- (S)-1-METHYLPYRROLIDIN-3-AMINE, Chemcd,

- [(1-Methylpyrrolidin-3-yl)methyl]amine dihydrochloride, Amerigo Scientific,

- 1-Methylpyrrolidin-3-amine, Santa Cruz Biotechnology,

- (S)-1-Methylpiperidin-3-amine dihydrochloride, 97%, Lab-Chemicals.Com,

- Pyrrolidine, Wikipedia,

- (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, BLDpharm,

- (R)-1-Methylpyrrolidin-3-amine, Sigma-Aldrich,

- (R)-1-Methylpyrrolidin-3-amine, BLDpharm,

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. (S)-1-METHYLPYRROLIDIN-3-AMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 457097-75-5|(R)-1-Methylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 7. CAS 214357-95-6 | (S)-1-Methylpyrrolidin-3-amine - Synblock [synblock.com]

- 8. (S)-1-METHYLPYRROLIDIN-3-AMINE ,214357-95-6 _Chemical Cloud Database [chemcd.com]

An In-depth Technical Guide to (S)-1-Methylpyrrolidin-3-amine Dihydrochloride: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of (S)-1-Methylpyrrolidin-3-amine dihydrochloride, a critical chiral building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental properties, stereoselective synthesis, and strategic applications, offering field-proven insights to empower your research endeavors.

Core Molecular Attributes and Physicochemical Properties

(S)-1-Methylpyrrolidin-3-amine and its dihydrochloride salt are pivotal reagents in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The chirality at the C3 position of the pyrrolidine ring is a key feature, allowing for stereospecific interactions with biological targets.

The dihydrochloride salt is often preferred in laboratory settings due to its enhanced stability, improved handling characteristics as a solid, and increased solubility in aqueous media compared to the free base, which is a liquid.

Below is a summary of the key physicochemical properties for both the free base and its dihydrochloride salt.

| Property | (S)-1-Methylpyrrolidin-3-amine | This compound |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 100.16 g/mol [1][2] | 173.08 g/mol |

| Appearance | Colorless to light yellow liquid[3] | White crystalline solid |

| Boiling Point | ~140 °C at 742 Torr[3] | Not applicable (decomposes) |

| pKa | 9.82 ± 0.40 (predicted)[4] | Not applicable |

| CAS Number | 214357-95-6[1][5] | 1209287-84-2 |

Stereoselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure (S)-1-Methylpyrrolidin-3-amine is crucial for its application in drug discovery. Several synthetic strategies can be employed, often starting from a chiral precursor to establish the desired stereochemistry. A common and efficient approach involves the reductive amination of a protected pyrrolidone, followed by N-methylation.

The following diagram outlines a representative synthetic workflow for preparing (S)-1-Methylpyrrolidin-3-amine, starting from (R)-3-hydroxypyrrolidine. This pathway leverages a stereochemical inversion step (SN2 reaction) to set the desired (S)-configuration at the C3 position.

Experimental Protocol: N-Methylation of (S)-3-Hydroxypyrrolidine

This protocol is a representative example of the N-methylation step, which is a key transformation in the synthesis of the target compound. It is adapted from methodologies described for similar transformations[2].

Materials:

-

(S)-3-Hydroxypyrrolidine

-

37% Aqueous formaldehyde solution

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (S)-3-hydroxypyrrolidine in methanol, add the 37% aqueous formaldehyde solution.

-

Carefully add the 10% Pd/C catalyst to the reaction mixture under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (typically to 0.4-0.5 MPa)[1].

-

Stir the mixture vigorously at room temperature for the specified reaction time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.

-

Remove the Pd/C catalyst by filtration through a pad of celite, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-methyl-3-hydroxypyrrolidine, which can then be carried forward to the subsequent steps of the synthesis as outlined in the workflow diagram.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for biological targets.[7]

(S)-1-Methylpyrrolidin-3-amine, in particular, serves as a versatile building block for introducing a chiral, basic nitrogen center into a drug candidate. This can be crucial for establishing key interactions with target proteins, such as hydrogen bonding or salt bridge formation. Furthermore, the pyrrolidine ring can enhance the aqueous solubility and modulate other physicochemical properties of a molecule.[5]

One notable area of application is in the development of kinase inhibitors. The (S)-3-aminopyrrolidine scaffold has been explored for the discovery of novel dual inhibitors of Abl and PI3K, which are important targets in cancer therapy.[8]

The following diagram illustrates the role of (S)-1-Methylpyrrolidin-3-amine as a pharmacophore, highlighting its key features for molecular recognition.

Analytical Characterization

The rigorous characterization of (S)-1-Methylpyrrolidin-3-amine and its derivatives is essential to ensure their chemical purity and stereochemical integrity. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric purity of (S)-1-Methylpyrrolidin-3-amine. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharides.[10][11]

-

Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®).

-

Mobile Phase Selection: A common mobile phase for the separation of chiral amines is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a basic or acidic additive to improve peak shape.[12]

-

Detection: UV detection is commonly used, although a derivatization step may be necessary if the analyte has a weak chromophore.[11]

-

Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

The following diagram illustrates a typical workflow for the analytical characterization of a chiral amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10]

-

In case of exposure:

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in research and development.

References

-

1-Methylpyrrolidin-3-amine - ChemBK. (2024). Available at: [Link]

-

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. (2003). Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. (2022). Available at: [Link]

- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents. (2012).

-

Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (2008). Available at: [Link]

-

1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem. (n.d.). Available at: [Link]

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. (2018). Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2022). Available at: [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed. (2011). Available at: [Link]

Sources

- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-1-METHYLPYRROLIDIN-3-AMINE ,214357-95-6 _Chemical Cloud Database [chemcd.com]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. yakhak.org [yakhak.org]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structure Elucidation of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (S)-1-Methylpyrrolidin-3-amine dihydrochloride, a chiral building block of significant interest in pharmaceutical development. Moving beyond a simple recitation of techniques, this document details the strategic application and interpretation of a suite of analytical methods, including mass spectrometry, multinuclear and multidimensional NMR spectroscopy, FT-IR spectroscopy, elemental analysis, and chiral verification. Each section is framed from the perspective of a senior scientist, emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure the highest degree of scientific integrity. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Analytical Challenge

(S)-1-Methylpyrrolidin-3-amine is a chiral synthetic intermediate whose utility in medicinal chemistry is predicated on its precise three-dimensional structure. When presented as a dihydrochloride salt, its characterization demands a multi-faceted analytical strategy. The core challenge is not merely to confirm the atomic connectivity but to definitively establish:

-

Molecular Identity and Composition: Verifying the elemental formula (C₅H₁₂N₂) of the parent amine.

-

Structural Connectivity: Assembling the pyrrolidine ring, the N-methyl group, and the C3-amino substituent.

-

Stereochemical Integrity: Confirming the absolute configuration at the C3 chiral center as (S).

-

Stoichiometry of the Salt Form: Validating the presence of two hydrochloride counter-ions.

This guide presents a logical workflow to deconstruct and solve each of these analytical challenges, ensuring an unambiguous and defensible structural assignment.

Figure 1: A logical workflow for comprehensive structure elucidation.

Foundational Analysis: Molecular Mass and Elemental Composition

The initial step is to establish the fundamental building blocks: the molecular formula of the organic cation and the overall elemental composition of the salt.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We employ Electrospray Ionization (ESI) in positive mode, as this technique is ideal for ionizing the pre-charged amine. The dihydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated free base, [M+H]⁺. Using a high-resolution instrument (e.g., TOF or Orbitrap) is critical because it provides a mass measurement with sufficient accuracy (typically < 5 ppm) to calculate a unique elemental composition, which is far more definitive than a nominal mass from a standard quadrupole instrument.[1][2]

Protocol 1: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to ensure full dissolution and promote efficient ionization.

-

Instrumentation: Calibrate the mass spectrometer using a known standard immediately prior to the run.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that best fits the measured mass.

Trustworthiness (Self-Validation): The protocol is validated by comparing the experimental mass with the theoretical mass.

| Parameter | Theoretical Value | Expected Experimental |

| Ion Species | [C₅H₁₂N₂ + H]⁺ | [M+H]⁺ |

| Exact Mass | 101.10732 Da | 101.1073 ± 0.0005 Da |

| Elemental Comp. | C₅H₁₃N₂ | Confirmed by software |

A result within 5 ppm of the theoretical mass provides high confidence in the elemental formula of the organic base.

Elemental Analysis (CHN+Cl)

Expertise & Causality: While HRMS confirms the organic portion, it provides no information about the hydrochloride counter-ions. Combustion-based elemental analysis is the definitive technique for quantifying the weight percent of carbon, hydrogen, and nitrogen. The percentage of chlorine can be determined by titration or ion chromatography. This analysis directly validates the dihydrochloride stoichiometry.

Protocol 2: Combustion and Titration Analysis

-

Sample Preparation: Accurately weigh ~2-3 mg of the dried sample for CHN analysis. Weigh a separate ~5-7 mg sample for chlorine analysis.

-

CHN Analysis: Analyze the sample using a calibrated CHN combustion analyzer.

-

Chlorine Analysis: Dissolve the sample in deionized water and perform a potentiometric titration with standardized silver nitrate (AgNO₃) solution to determine the chloride content.

-

Data Analysis: Compare the experimentally determined weight percentages with the theoretical values for the C₅H₁₄Cl₂N₂ formula.

Trustworthiness (Self-Validation): The sum of experimental percentages should be close to 100%, and each individual value must be within the accepted analytical tolerance (typically ±0.4%) of the theoretical value.

| Element | Theoretical % (for C₅H₁₄Cl₂N₂) | Acceptable Experimental Range |

| Carbon (C) | 34.70 % | 34.30 - 35.10 % |

| Hydrogen (H) | 8.15 % | 7.75 - 8.55 % |

| Nitrogen (N) | 16.18 % | 15.78 - 16.58 % |

| Chlorine (Cl) | 40.97 % | 40.57 - 41.37 % |

Mapping the Skeleton: NMR Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms.[2] For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent is required.

Expertise & Causality: The dihydrochloride salt form makes the compound highly soluble in water; therefore, Deuterium Oxide (D₂O) is the solvent of choice. This will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum, although it removes direct evidence of the amine protons. Their presence is later confirmed by FT-IR.

Protocol 3: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~15-20 mg of the sample in 0.7 mL of D₂O.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shifts, integrations, and coupling patterns (multiplicities).

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is essential for connecting molecular fragments.

-

Interpretation of NMR Data

Figure 2: Logic flow for assembling a structure using NMR data.

Expected Observations & Synthesis:

-

¹H NMR: Expect a singlet integrating to 3H for the N-CH₃ group. The remaining signals will correspond to the 7 protons on the pyrrolidine ring. Due to the chiral center at C3, the protons on C2, C4, and C5 will be diastereotopic and thus chemically non-equivalent, leading to complex multiplets.

-

¹³C NMR: Expect 5 distinct signals for the five carbons: N-CH₃, C2, C3, C4, C5.

-

COSY: Will reveal the connectivity from H2 -> H3 -> H4 -> H5, confirming the pyrrolidine ring sequence.

-

HSQC: Will map each proton signal to its corresponding carbon signal (e.g., N-CH₃ protons to the N-CH₃ carbon).

-

HMBC (The Final Proof): This is the key experiment. We expect to see a correlation from the N-CH₃ protons to both the C2 and C5 carbons, unequivocally placing the methyl group on the nitrogen atom within the ring. We also expect correlations from the H2 and H4 protons to the C3 carbon, confirming the position of the amino group.

Functional Group and Stereochemical Confirmation

With the core structure established, we must confirm the functional groups and, most importantly, the absolute stereochemistry.

FT-IR Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this dihydrochloride salt, the spectrum will be dominated by vibrations associated with the ammonium groups, providing evidence that is complementary to the NMR data where these protons were exchanged.[3][4]

Protocol 4: FT-IR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

Expected Bands:

-

~3000-2400 cm⁻¹ (broad): N-H stretching vibrations from both the primary ammonium (-NH₃⁺) and tertiary ammonium (>N-H⁺) groups. The broadness is characteristic of hydrogen bonding in the solid salt.

-

~2980-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1620-1560 cm⁻¹: N-H bending (scissoring) vibration of the -NH₃⁺ group.[5]

Chiral Analysis

Expertise & Causality: Confirming the "(S)" configuration is paramount and cannot be achieved by the methods discussed so far. The most direct approach is to use a technique that can differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is an excellent method for this.[6] By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times.

Protocol 5: Chiral HPLC Analysis

-

Column Selection: Choose a CSP known to be effective for separating chiral amines, such as a polysaccharide-based column (e.g., Chiralpak series).

-

Sample Preparation: Prepare a solution of the sample in the mobile phase. Also, prepare a solution of the racemic (R/S)-1-Methylpyrrolidin-3-amine standard, if available, for method development.

-

Method Development (with racemate): Screen different mobile phases (e.g., hexane/ethanol/diethylamine mixtures) to achieve baseline separation of the two enantiomeric peaks.

-

Analysis: Inject the (S)-enantiomer sample using the optimized method.

-

Data Analysis: The sample should produce a single peak that corresponds to the retention time of one of the two peaks in the racemic standard. The enantiomeric excess (e.e.) should be >99%.

Trustworthiness (Self-Validation): The method is validated by demonstrating separation of a racemic mixture. The identity of the (S)-peak can be confirmed by running a known standard or by using an alternative technique, such as derivatization with a chiral agent like Mosher's acid chloride followed by NMR analysis, which can be used to assign the absolute configuration.[7][8]

Final Synthesis and Conclusion

-

HRMS confirms the elemental formula of the organic cation is C₅H₁₂N₂.

-

Elemental Analysis confirms the overall formula is C₅H₁₄Cl₂N₂ and validates the dihydrochloride salt form.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) confirms the atomic connectivity of the 1-methylpyrrolidin-3-amine skeleton.

-

FT-IR Spectroscopy confirms the presence of primary and tertiary ammonium functional groups characteristic of the dihydrochloride salt.

-

Chiral HPLC confirms the stereochemical identity as the (S)-enantiomer with high enantiomeric purity.

This systematic, multi-technique approach, grounded in the principles of causality and self-validation, provides an unassailable confirmation of the molecule's identity, structure, stereochemistry, and form.

References

-

Yang S, Bian G, Sa R and Song L (2019) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Chemsrc. 1-methylpyrrolidin-3-amine dihydrochloride Price. Chemsrc.com. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. PubChem. [Link]

-

Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. [Link]

-

ResearchGate. FT-IR spectra of S 1. ResearchGate. [Link]

-

Wikipedia. Chiral analysis. Wikipedia. [Link]

-

National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing. [Link]

-

ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

Illinois State University. Infrared Spectroscopy. ISU. [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 8. rsc.org [rsc.org]

(S)-1-Methylpyrrolidin-3-amine dihydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Polar Salt in an Organic World

This compound is a versatile chiral building block used in the synthesis of complex molecules, particularly in pharmaceutical research and development. Its structure, featuring a pyrrolidine ring, a primary amine, and a tertiary amine, makes it a valuable scaffold. However, its formulation as a dihydrochloride salt (C₅H₁₂N₂·2HCl) presents a significant challenge for chemists and formulators.[1] With a molecular weight of approximately 173.09 g/mol , this highly polar, ionic compound is designed for aqueous stability and solubility.[1][2]

Understanding its behavior in non-aqueous, organic solvents is critical for a range of applications, from synthetic reaction design and purification to the preparation of dosing solutions for non-clinical studies. This guide provides a foundational understanding of the principles governing its solubility and offers a practical framework for its experimental determination.

Part 1: The Theoretical Framework for Solubility

The solubility of a salt in any solvent is a battle between two primary forces: the lattice energy of the crystal and the solvation energy released when solvent molecules surround the dissociated ions. For a salt to dissolve, the solvation energy must be sufficient to overcome the strong electrostatic forces holding the ions together in the solid state.

1.1. The "Like Dissolves Like" Principle Revisited

While a useful heuristic, "like dissolves like" requires a nuanced application for ionic salts in organic solvents.[3][4] this compound is an ionic compound, making it extremely polar. Therefore, its solubility will be dictated by the solvent's ability to stabilize its constituent ions: the (S)-1-methylpyrrolidin-3-ammonium cation and two chloride anions.

Key Solvent Properties Influencing Dissolution:

-

Polarity and Dielectric Constant: Polar solvents have higher dielectric constants, which reduce the electrostatic attraction between the cation and anions, making it easier to pull them apart.[4]

-

Hydrogen Bonding Capability: Solvents can be categorized as protic (can donate a hydrogen bond, e.g., methanol) or aprotic (cannot, e.g., DMSO).

-

Polar Protic Solvents: These are generally the most effective. The hydrogen bond donors can strongly solvate the chloride anions, while the polar nature of the solvent stabilizes the cation.

-

Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent at solvating cations due to their exposed lone pairs of electrons. However, they are less effective at solvating small anions like chloride, which can limit overall solubility.

-

-

Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and no ability to form strong interactions with ions. The energy required to break the crystal lattice of the salt far exceeds the minimal energy gained from solvation, resulting in negligible solubility.

1.2. Predictive Solubility Profile

Based on these principles, we can predict a qualitative solubility profile for this compound across common organic solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | High polarity and hydrogen bonding effectively solvate both cations and anions. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | High polarity solvates the cation, but poor anion solvation is a limiting factor. |

| Less Polar | Acetonitrile, Acetone | Low | Insufficient polarity to effectively stabilize the separated ions. |

| Halogenated | Dichloromethane (DCM) | Very Low to Insoluble | Low polarity and inability to form strong ion-solvent interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack the polarity required to overcome the salt's lattice energy. |

Part 2: Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, quantitative data. The "gold standard" for measuring the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[5][6] This method ensures that the solution has reached equilibrium with the solid material, providing a thermodynamically accurate value.

2.1. The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that an excess of the solid is always present, confirming that the measured concentration represents the true saturation point.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" is critical; enough solid should be added so that it remains visible at the end of the experiment.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be established through preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5] Then, carefully separate the saturated supernatant from the solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a solvent-compatible, non-adsorptive filter (e.g., PTFE). Caution: Adsorption of the solute onto the filter can be a source of error, especially for low-solubility compounds.[6]

-

Dilution: Accurately dilute a known volume of the clear supernatant with a suitable diluent to bring the concentration within the quantifiable range of the analytical method. The diluent is often the mobile phase used in the HPLC analysis.

-

Quantification: Analyze the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC), to determine the concentration.[5]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

2.2. Analytical Quantification by HPLC

HPLC is the preferred analytical tool because of its ability to separate the analyte of interest from any impurities or degradation products, ensuring accurate quantification.[5]

A General-Purpose HPLC Method:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Given the polar nature of the analyte, a method with a low percentage of organic modifier may be required. HILIC (Hydrophilic Interaction Liquid Chromatography) could also be considered.

-

Detector: A UV detector set to a low wavelength (e.g., ~200-210 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would also be effective.

-

Standard Curve: A standard curve must be prepared using known concentrations of this compound to ensure accurate calculation of the unknown concentration.

Part 3: Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | > 50 (freely soluble) | > 0.289 |

| Ethanol | Polar Protic | ~ 15 | ~ 0.087 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~ 25 | ~ 0.144 |

| Acetonitrile | Less Polar | < 1 | < 0.006 |

| Dichloromethane | Halogenated | < 0.1 | < 0.0006 |

| Toluene | Nonpolar | < 0.01 | < 0.00006 |

Note: The values presented are illustrative and should be confirmed experimentally.

Interpretation: The illustrative data aligns with our theoretical predictions. The highest solubility is observed in polar protic methanol. DMSO, a strong polar aprotic solvent, also demonstrates significant solvating power. As the solvent polarity decreases, solubility drops dramatically, rendering the salt practically insoluble in nonpolar solvents like toluene. This profile underscores the critical role of solvent polarity and hydrogen bonding in dissolving this ionic species.

Part 4: Advanced Considerations and Conclusion

Kinetic vs. Thermodynamic Solubility: It is important to distinguish the equilibrium solubility discussed here from kinetic solubility. Kinetic solubility is a high-throughput measurement where precipitation is induced from a concentrated stock solution (usually in DMSO).[7] While useful for initial screening, it can often overestimate the true solubility and is prone to supersaturation effects. The shake-flask method provides the true, thermodynamically stable solubility value.[6][7]

Conceptual Difference: Kinetic vs. Thermodynamic Solubility

Caption: Thermodynamic vs. Kinetic Solubility Measurement.

The solubility of this compound in organic solvents is governed by fundamental physicochemical principles. It is sparingly soluble in most common organic solvents, with appreciable solubility limited to highly polar protic solvents like methanol and some polar aprotic solvents like DMSO. For applications requiring dissolution in less polar media, strategies such as salt-to-free-base conversion or the use of co-solvent systems may be necessary. The robust Shake-Flask method, coupled with a specific analytical technique like HPLC, remains the definitive approach for obtaining reliable and accurate solubility data, which is indispensable for successful process development and formulation in any scientific endeavor.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.

- solubility experimental methods.pptx. Slideshare.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- This compound | 874348-06-8. Biosynth.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- 1-Methylpyrrolidin-3-amine - Physico-chemical Properties. ChemBK.

- 1-methylpyrrolidin-3-amine dihydrochloride Price. Chemsrc.com.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Factors Influencing the Solubility of Drugs. Pharmlabs.

- Solubility of Organic Compounds. University of Calgary.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

Technical Guide to the Safe Handling of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride

This document provides an in-depth technical guide on the material safety properties of (S)-1-Methylpyrrolidin-3-amine Dihydrochloride (CAS No: 852874-61-4, 1209287-84-2), a key intermediate in pharmaceutical research and development.[1][2] As a chiral building block, its proper handling is paramount to ensure personnel safety and maintain experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven understanding of the compound's hazard profile and the necessary control measures for its use in a professional laboratory setting.

Compound Identification and Hazard Synopsis

This compound is a solid, water-soluble amine salt.[3] Its dual nature as a pyrrolidine derivative and a hydrochloride salt dictates its primary hazards, which are centered on irritant and acute toxicity effects. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (S)-1-methylpyrrolidin-3-amine hydrochloride, 1-Methyl-3-pyrrolidinamine dihydrochloride |

| CAS Number | 852874-61-4; 1209287-84-2[1][2] |

| Molecular Formula | C₅H₁₄Cl₂N₂[2] |

| Molecular Weight | 173.08 g/mol [2] |

GHS Hazard Classification

The compound is classified as hazardous under OSHA HCS (29 CFR 1910).[4] The primary risks involve ingestion, skin/eye contact, and inhalation of dust particles.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

The following diagram visually summarizes the compound's core hazard profile.

Emergency Protocols: A Self-Validating Response System

In the event of an exposure, a rapid and correct response is critical. The following protocols are designed as a self-validating system, ensuring that appropriate actions are taken to mitigate harm while escalating to professional medical care.

First-Aid Measures

The immediate priority upon any exposure is to remove the individual from the source of contamination and provide immediate decontamination. Always show the Safety Data Sheet to the attending physician. [4][5]

-

Inhalation: If dust is inhaled, immediately move the person to fresh air.[4] If the individual is not breathing, trained personnel should begin artificial respiration. If breathing is difficult, administer oxygen.[1] In all cases of significant inhalation, consult a physician.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[4] If skin irritation develops and persists, seek medical attention.[6]

-

Eye Contact: This constitutes a medical priority. Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[5] Continue rinsing and consult a physician immediately.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth thoroughly with water and consult a physician or Poison Control Center immediately.[1][4]

The workflow below outlines the critical decision-making process for responding to an accidental exposure.

Fire-Fighting Measures

While the compound itself is a solid and not flammable, it is important to be prepared for fires involving its storage area.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling potentially hazardous decomposition products like nitrogen oxides and hydrogen chloride gas.[5][6]

Proactive Safety: Handling, Storage, and Exposure Controls

The foundation of safety lies in proactive measures that prevent exposure. This requires a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous hygiene practices.

Engineering Controls & Handling

The primary goal is to prevent the generation and inhalation of dust and to avoid skin and eye contact.

-

Ventilation: All handling of the solid compound should occur within a properly functioning chemical fume hood.[7] Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Safe Handling: Avoid formation of dust and aerosols.[4] Do not breathe dust. Avoid all contact with skin and eyes.[4] After handling, wash hands thoroughly before breaks and at the end of the workday.[4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

-

Eye/Face Protection: Wear chemical safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be appropriate for larger quantities.[4][5]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed immediately if contaminated.[5][7]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator is required.

Storage Conditions

Proper storage is essential for maintaining the compound's integrity and preventing accidental release.

-

Conditions: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[7]

-

Atmosphere: For long-term stability and to prevent hygroscopic absorption, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Spill Management and Disposal

Accidental releases must be managed promptly and safely.

-

Spill Cleanup: Use personal protective equipment.[5] Avoid creating dust.[5] Carefully sweep or shovel the material into a suitable, closed container for disposal.[4][5] Do not let the product enter drains.[4]

-

Waste Disposal: This material should be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be treated as unused product.[5]

Toxicological and Physical Properties

A comprehensive understanding of the compound's properties is vital for risk assessment. It is important to note that for many research chemicals, toxicological data is limited, and the material should be handled as if its properties have not been thoroughly investigated.[5]

| Property | Value | Source |

| Physical State | Crystalline Solid | [3] |

| Solubility | Soluble in water | [3] |

| Stability | Stable under recommended storage conditions | [3] |

| Incompatible Materials | Strong oxidizing agents | [6] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [6] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by ACGIH or IARC. | [5] |

| Acute Toxicity | Oral (Category 4), Dermal (No data available), Inhalation (No data available) | [4][5] |

References

-

Safety Data Sheet - Angene Chemical. (2026-01-06). [Link]

-

Safety Data Sheet - Angene Chemical ((S)-1-Methylpyrrolidin-3-amine hydrochloride). (2025-10-10). [Link]

-

1-Methylpyrrolidin-3-amine - ChemBK. (2024-04-09). [Link]

-

1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. [Link]

-

Part 8: First Aid | American Heart Association CPR & First Aid. [Link]

-

1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier - Chemsrc.com. (2025-02-05). [Link]

Sources

- 1. (S)-1-METHYLPYRROLIDIN-3-AMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 2. 1-methylpyrrolidin-3-amine dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. angenechemical.com [angenechemical.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

A Comprehensive Technical Guide to (S)-1-Methylpyrrolidin-3-amine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] This non-planar, sp³-hybridized structure is a key feature in numerous FDA-approved drugs, contributing to enhanced solubility, optimized ADME/Tox profiles, and precise spatial orientation of substituents for selective binding to biological targets.[1] (S)-1-Methylpyrrolidin-3-amine dihydrochloride, a chiral building block, offers a strategically important entry point into this chemical space. Its bifunctional nature—a secondary amine within the ring and a primary amine at the 3-position—makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth technical overview of this valuable compound, from sourcing and quality control to its practical application in chemical synthesis.

Part 1: Sourcing and Procurement of this compound

Identifying Commercial Suppliers

A critical first step in any research or development program is securing a reliable source of starting materials. This compound is available from a range of commercial suppliers who specialize in chemical building blocks for the pharmaceutical and life science industries. When selecting a supplier, it is crucial to consider not only price but also purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

Below is a table of notable commercial suppliers. Please note that availability and product specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Typical Purity | Available Quantities | Notes |

| Shanghai Aladdin Biochemical Technology Co., LTD | ≥98.0% | 250mg and larger | A reagent manufacturer with a focus on R&D and online sales. |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98.0% | 100g, 1kg, 100kg+ | Offers bulk quantities, indicating scalability for larger projects. |

| Synblock | ≥98% | Custom synthesis and bulk quantities available | Provides documentation such as MSDS, NMR, HPLC, and LC-MS.[2] |

| BLDpharm | Inquire | Varies | Offers cold-chain transportation for sensitive compounds. |

| AChemBlock | 97% | Varies | Provides a range of novel building blocks for research. |

Causality of Supplier Selection: A Self-Validating System

The choice of supplier should be guided by a risk-based approach. For early-stage research, a supplier offering smaller quantities with high purity and readily available analytical data (e.g., NMR, LC-MS) is often sufficient. For later-stage development and scale-up, a supplier's ability to provide larger quantities with consistent quality and detailed process information becomes paramount. A self-validating procurement system involves:

-

Initial Small-Scale Evaluation: Purchase small quantities from multiple suppliers.

-

In-House Quality Control: Perform your own analytical testing to verify the supplier's Certificate of Analysis (CoA).

-

Test Reaction: Utilize the material in a well-understood, small-scale reaction to assess its performance and identify any potential issues arising from impurities.

-

Documentation Review: Scrutinize the supplier's documentation for completeness and clarity.

This process ensures that the selected supplier can reliably provide material that meets the stringent requirements of your research or drug development program.

Part 2: Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

Physicochemical Data

While specific data for the dihydrochloride salt can be limited, the properties of the free amine provide a useful baseline.

| Property | Value (Free Amine) | Value (Dihydrochloride) | Source |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | 173.08 g/mol | [2][3] |